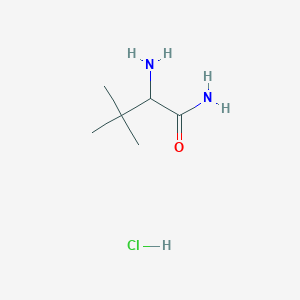

2-Amino-3,3-dimethylbutanamide hydrochloride

Descripción general

Descripción

2-Amino-3,3-dimethylbutanamide hydrochloride is a chemical compound with the molecular formula C6H14N2O·HCl. It is a white crystalline powder that is soluble in water and commonly used in various chemical and pharmaceutical applications. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,3-dimethylbutanamide hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 3,3-dimethylbutanoic acid.

Amidation: The carboxylic acid group of 3,3-dimethylbutanoic acid is converted to an amide group using ammonia or an amine under appropriate conditions.

Amination: The resulting amide is then subjected to amination to introduce the amino group at the 2-position.

Hydrochloride Formation: Finally, the free base of 2-Amino-3,3-dimethylbutanamide is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing production time.

Catalytic Processes: The use of catalysts can enhance the reaction rates and selectivity, leading to higher purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-3,3-dimethylbutanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of N-substituted derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

A. Synthesis of Cannabinoid Receptor Agonists

One of the prominent applications of 2-amino-3,3-dimethylbutanamide hydrochloride is in the synthesis of cannabinoid receptor agonists. Research has demonstrated that this compound can be utilized to create various indole and indazole derivatives that exhibit high affinity for cannabinoid receptors CB1 and CB2. For example, studies have shown that coupling this compound with other amino acid amides through EDC-HOBt conditions yields several potent cannabinoid receptor agonists with sub-nanomolar to micromolar potencies .

B. Structure-Activity Relationship Studies

The compound has been integral in structure-activity relationship (SAR) studies aimed at optimizing the pharmacological properties of new drug candidates. By modifying the side chains and functional groups attached to the core structure derived from this compound, researchers can enhance the efficacy and selectivity of potential therapeutic agents .

Agricultural Applications

A. Herbicide Development

This compound serves as an intermediate in the synthesis of imidazolone-based herbicides. These herbicides are known for their efficiency against a wide range of weeds, particularly in soybean cultivation. The compound acts as a key building block for creating herbicides like imazethapyr and imazaquin, which have dominated the market due to their effectiveness and lower production costs compared to traditional chemical methods .

B. Microbial Synthesis Methods

Recent innovations have highlighted environmentally friendly microbial methods for producing this compound as part of herbicide synthesis processes. Utilizing specific bacterial strains for biocatalysis not only improves yield but also reduces harmful waste emissions associated with conventional chemical synthesis .

A. Pharmacological Evaluation

In a study evaluating various derivatives synthesized from this compound, compounds exhibited varying degrees of efficacy at cannabinoid receptors CB1 and CB2. The synthesized compounds were tested for their binding affinities and functional activities, revealing promising candidates for further development as therapeutic agents targeting pain relief and appetite stimulation .

B. Environmental Impact Assessment

The transition towards microbial synthesis methods for producing related compounds has been assessed for environmental impact. Studies indicate that using biocatalysts significantly reduces the generation of hazardous waste compared to traditional chemical processes, aligning with sustainable practices in agricultural chemistry .

Mecanismo De Acción

The mechanism of action of 2-Amino-3,3-dimethylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and proteins, affecting their function and activity.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-2-methylpropanamide hydrochloride

- 2-Amino-3-methylbutanamide hydrochloride

- 2-Amino-2,3-dimethylpentanamide hydrochloride

Uniqueness

2-Amino-3,3-dimethylbutanamide hydrochloride is unique due to its specific structural features, such as the presence of two methyl groups at the 3-position, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in organic synthesis and pharmaceutical research.

Actividad Biológica

2-Amino-3,3-dimethylbutanamide hydrochloride, also known as (S)-2-amino-3,3-dimethylbutanamide hydrochloride, is a chemical compound with significant biological activity. Its unique structural features, including the presence of an amino group and a dimethylbutanamide moiety, allow it to interact with various biological molecules, making it a subject of interest in pharmacological research.

- Molecular Formula : C6H15ClN2O

- Molecular Weight : Approximately 130.19 g/mol

- CAS Number : 75158-12-2

Structural Characteristics

The compound's chiral nature enhances its ability to selectively interact with biological targets. This property is crucial for its potential applications in drug design and development.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-2-amino-3,3-dimethylbutanamide hydrochloride | Contains amino and dimethyl groups | Specific stereochemistry enhances biological activity |

| N,N-Dimethylglycine | Glycine backbone | Lacks hydroxyl group; primarily used in metabolic studies |

| 2-Amino-3-methylbutanoic acid | Amino acid structure | Different functional groups; less complex |

| 4-Amino-N,N-dimethylbutanamide hydrochloride | Similar amine functionality | Different substitution pattern on the butane chain |

Biological Activity

Research indicates that (S)-2-amino-3,3-dimethylbutanamide hydrochloride exhibits significant biological activity relevant to its structural features. Key areas of investigation include:

1. Neurotransmitter Modulation

- Preliminary studies suggest that this compound may influence neurotransmitter levels in the central nervous system (CNS). It is believed to interact with receptors involved in neurotransmitter systems, although specific mechanisms are still under investigation.

2. Pharmacological Potential

- The compound has been studied for its role as a pharmacological agent, particularly in modulating neurotransmitter systems. Its interactions with various receptors could have implications for drug design targeting specific CNS pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of (S)-2-amino-3,3-dimethylbutanamide hydrochloride:

-

Study on Binding Affinity

- Interaction studies focused on its binding affinity to various receptors and enzymes. The findings indicate that it may enhance neurotransmitter activity, suggesting potential therapeutic applications in treating CNS disorders.

- Structure-Activity Relationship (SAR) Studies

Safety and Toxicology

While (S)-2-amino-3,3-dimethylbutanamide hydrochloride shows promise in various biological applications, safety assessments are critical:

Propiedades

IUPAC Name |

2-amino-3,3-dimethylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-6(2,3)4(7)5(8)9;/h4H,7H2,1-3H3,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHDYUDIZSIFRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.